molecular formula C11H13NO B1352474 N,N-Dimethylcinnamamide CAS No. 13156-74-6

N,N-Dimethylcinnamamide

Cat. No.: B1352474
CAS No.: 13156-74-6
M. Wt: 175.23 g/mol
InChI Key: AGTDAKUUKGHNCK-CMDGGOBGSA-N
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Description

N,N-Dimethylcinnamamide (C₁₁H₁₃NO) is a conjugated α,β-unsaturated amide characterized by a cinnamoyl backbone and dimethylamine substituents. Its structure enables unique electronic and steric properties, making it a versatile intermediate in organic synthesis and catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,N-dimethyl-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTDAKUUKGHNCK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60876405
Record name N,N-DIMETHYLCINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-74-6
Record name NSC521943
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC62198
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-DIMETHYLCINNAMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

N,N-Dimethylacetamide (DMAc, C₄H₉NO)

  • Structure : Lacks the α,β-unsaturated cinnamoyl group, reducing conjugation.
  • Physical Properties : Lower molecular weight (87.12 g/mol vs. 175.23 g/mol) and distinct solubility profile .
  • Applications : Used as a polar aprotic solvent and carbamoylation agent, but less effective in radical-mediated reactions compared to N,N-Dimethylcinnamamide .

N,N-Diphenylcinnamamide (C₂₁H₁₇NO)

  • Structure : Bulky phenyl groups replace methyl substituents, increasing steric hindrance.
  • Reactivity : Reduced catalytic efficiency in C–H activation due to hindered substrate approach .

N,N-Dimethylbenzamide (C₉H₁₁NO)

  • Structure : Aromatic benzamide lacks the conjugated double bond, diminishing resonance stabilization.
  • Rotational Barrier : Lower activation free energy (ΔG‡ ≈ 14–15 kcal/mol) for C–N rotation compared to this compound (ΔG‡ = 16.5 kcal/mol) .

N,N-Diethylcinnamamide (C₁₃H₁₇NO)

  • Stereoselectivity : Higher enantioselectivity (91% ee) in cyclopropanation reactions due to ethyl groups enhancing chiral induction .

Saturated Analogs (e.g., N,N-Dimethylheptanamide, C₉H₁₉NO)

  • Conjugation Effects : Absence of double bond reduces rotational barrier (ΔG‡ ≈ 14.9 kcal/mol for dimethylcrotonamide vs. 16.5 kcal/mol for dimethylcinnamamide) .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₃NO 175.23 α,β-unsaturated amide
N,N-Dimethylacetamide C₄H₉NO 87.12 Saturated amide
N,N-Diphenylcinnamamide C₂₁H₁₇NO 299.37 Bulky aryl substituents
N,N-Diethylcinnamamide C₁₃H₁₇NO 203.28 Ethyl groups for steric bulk

Table 2: Rotational Barriers (ΔG‡)

Compound ΔG‡ (kcal/mol) Conjugation Impact
This compound 16.5 High resonance stabilization
N,N-Dimethylcrotonamide 14.9 Moderate conjugation
N,N-Dimethylsorbinamide 16.2 Extended conjugation
N,N-Dimethylbenzamide ~15.0 Minimal conjugation

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